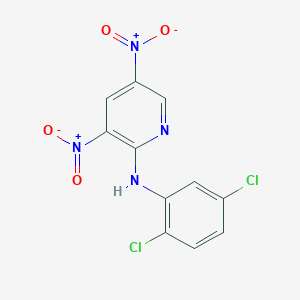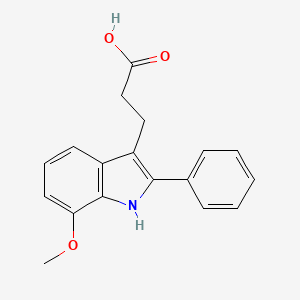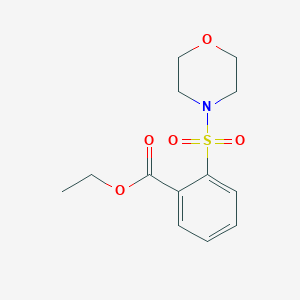
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to induce apoptosis in cancer cells and reduce the accumulation of toxic proteins in neuronal cells.
Biochemical and Physiological Effects:
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It can modulate the activity of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to reduce oxidative stress and inflammation, which are common factors in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. The compound is stable and can be stored for an extended period. However, the limitations of the compound include its solubility and bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the compound's potential use in other diseases, such as cardiovascular diseases, should be explored.
Conclusion:
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a promising compound that has potential therapeutic applications in cancer and neurological disorders. The compound's synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine the compound's efficacy and safety in vivo and its potential use in other diseases.
Méthodes De Synthèse
The synthesis of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of cyclohexylmethylamine and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to obtain the desired product. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-11-19-15/h11-12H,1-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCAPISRSYZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2946109.png)



![3-[(2-Bromo-4-fluorophenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2946117.png)
![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)
![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)

![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)

